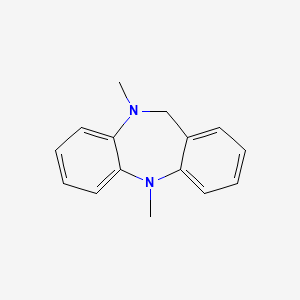
9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate is a complex organic compound that belongs to the tetrahydrocarbazole family Tetrahydrocarbazoles are known for their presence in various natural products and biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate typically involves the Fischer indole synthesis, which is a well-known method for constructing the tetrahydrocarbazole core. The process begins with the reaction of phenylhydrazine with cyclohexanone to form the intermediate hydrazone. This intermediate then undergoes acid-catalyzed cyclization to yield the tetrahydrocarbazole framework .
Industrial Production Methods
For industrial-scale production, the use of ionic liquids as catalysts has been explored to enhance the yield and efficiency of the synthesis. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) has been used as a catalyst in methanol, providing excellent yields and operational simplicity . This method is advantageous due to its dual catalyst-solvent properties and the ability to reuse the catalyst multiple times without significant loss of efficiency.
Análisis De Reacciones Químicas
Types of Reactions
9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydrocarbazole core.
Substitution: Substitution reactions, such as the Vilsmeier-Haack reaction, can introduce formyl groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds, hydrogen peroxide, and selenium (IV) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: The Vilsmeier-Haack reagent (DMF and POCl3) is commonly employed for formylation reactions.
Major Products Formed
Oxidation: Carbazole derivatives.
Reduction: Reduced tetrahydrocarbazole derivatives.
Substitution: Formylated tetrahydrocarbazole derivatives.
Aplicaciones Científicas De Investigación
9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, it may act as an inhibitor of specific enzymes involved in cellular processes, thereby altering the biochemical pathways within the cell .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A simpler analog that lacks the benzyl and dimethylaminomethyl substituents.
6-Methyl-1,2,3,4-tetrahydrocarbazole: A derivative with a methyl group at the 6-position.
9-Benzyl-1,2,3,4-tetrahydrocarbazole: Similar structure but without the dimethylaminomethyl group.
Uniqueness
9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate is unique due to the presence of both benzyl and dimethylaminomethyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to interact with biological targets and improve its solubility and stability in various solvents .
Propiedades
Número CAS |
101418-09-1 |
|---|---|
Fórmula molecular |
C22H27ClN2 |
Peso molecular |
354.9 g/mol |
Nombre IUPAC |
(9-benzyl-5,6,7,8-tetrahydrocarbazol-3-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C22H26N2.ClH/c1-23(2)15-18-12-13-22-20(14-18)19-10-6-7-11-21(19)24(22)16-17-8-4-3-5-9-17;/h3-5,8-9,12-14H,6-7,10-11,15-16H2,1-2H3;1H |
Clave InChI |
OATVCCOUBBZMHH-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



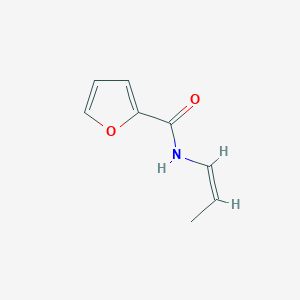

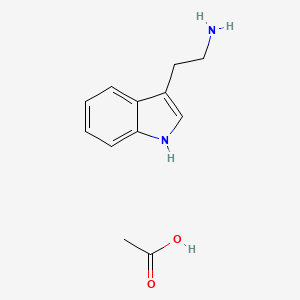
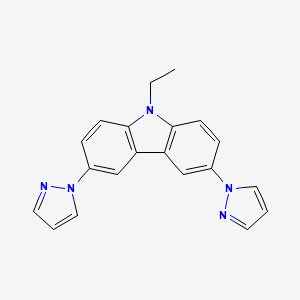
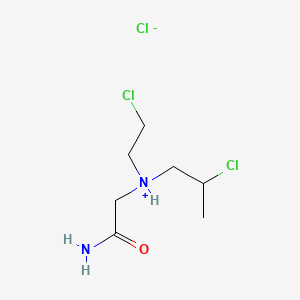

![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)


![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)
